2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No.: 2098105-94-1
Cat. No.: VC3160876
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098105-94-1 |
|---|---|
| Molecular Formula | C11H11N3S |
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C11H11N3S/c1-2-10-7-11(9-3-6-15-8-9)13-14(10)5-4-12/h3,6-8H,2,5H2,1H3 |
| Standard InChI Key | AOTMIKQXYFGRCP-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NN1CC#N)C2=CSC=C2 |
| Canonical SMILES | CCC1=CC(=NN1CC#N)C2=CSC=C2 |
Introduction
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound featuring a pyrazole ring, a thiophene moiety, and an acetonitrile functional group. Its molecular formula is C11H14N4S, with a molecular weight of approximately 234.32 g/mol . This compound is of significant interest in medicinal chemistry and materials science due to its unique structural arrangement.
Synthesis Methods
The synthesis of 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step processes. These may include the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes. The specific synthetic route can significantly influence the yield and purity of the final product.
Biological Activities and Potential Applications
Pyrazole derivatives, including this compound, have been investigated for various biological activities such as anti-inflammatory, antibacterial, and anticancer properties. While the specific biological activity of 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is not fully elucidated, its structural features suggest potential applications in drug design and discovery.
| Field of Application | Potential Use |
|---|---|
| Medicinal Chemistry | Drug Design and Discovery |
| Materials Science | Organic Electronics and Polymers |
Related Compounds and Structural Variations
Several compounds share structural similarities with 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, including variations in the position of the thiophene ring or the presence of different functional groups.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile | Pyrazole with thiophene at different position | Different biological activity potential |
| 1-(phenyl)-3-thiophenylpyrazole | Phenyl and thiophene attached to pyrazole | Lacks acetonitrile functionality |
| 5-Ethylpyrazole | Simple ethyl-substituted pyrazole | No thiophene or acetonitrile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume